4-cyclopropylnaphthalen-1-aMine hydrochloride

Catalog No.
S1790769
CAS No.
1533519-92-4
M.F
C13H14ClN
M. Wt
219.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-cyclopropylnaphthalen-1-aMine hydrochloride

CAS Number

1533519-92-4

Product Name

4-cyclopropylnaphthalen-1-aMine hydrochloride

IUPAC Name

4-cyclopropylnaphthalen-1-amine;hydrochloride

Molecular Formula

C13H14ClN

Molecular Weight

219.71

InChI

InChI=1S/C13H13N.ClH/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;/h1-4,7-9H,5-6,14H2;1H

SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N.Cl

Synonyms

4-cyclopropylnaphthalen-1-aMine hydrochloride

4-Cyclopropylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C13H14ClNC_{13}H_{14}ClN and a molar mass of approximately 219.71 g/mol. It appears as a white crystalline solid and is known for its moderate solubility in water, classified as moderately soluble with a solubility of approximately 0.0116 mg/mL . This compound is primarily recognized as an impurity in the synthesis of Lesinurad, a medication used for treating gout by inhibiting uric acid reabsorption in the kidneys .

The chemical behavior of 4-cyclopropylnaphthalen-1-amine hydrochloride typically involves reactions characteristic of amines and aromatic compounds. Key reactions may include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with alkyl halides.
  • Acid-Base Reactions: As a hydrochloride salt, it can undergo protonation and deprotonation, affecting its solubility and biological activity.
  • Electrophilic Aromatic Substitution: The naphthalene moiety may undergo electrophilic substitution reactions, which can lead to various derivatives depending on the substituents and reaction conditions.

4-Cyclopropylnaphthalen-1-amine hydrochloride exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it is identified as an inhibitor of CYP1A2 and CYP3A4, which are crucial for drug metabolism in the liver . Its ability to cross the blood-brain barrier indicates potential central nervous system effects, making it relevant in pharmacological studies .

The synthesis of 4-cyclopropylnaphthalen-1-amine hydrochloride typically involves several steps:

  • Formation of Naphthalene Derivative: Starting from naphthalene, cyclopropyl groups are introduced via alkylation or coupling reactions.
  • Amine Formation: The introduction of an amine group can be achieved through reductive amination or direct amination methods.
  • Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high purity and yield suitable for pharmaceutical applications .

4-Cyclopropylnaphthalen-1-amine hydrochloride is primarily utilized in pharmaceutical research and development, particularly in the synthesis of Lesinurad. Its role as an intermediate highlights its importance in drug formulation processes aimed at managing hyperuricemia and gout . Additionally, its biological activity makes it a subject of interest in studies related to drug metabolism and pharmacokinetics.

Interaction studies involving 4-cyclopropylnaphthalen-1-amine hydrochloride focus on its effects on various cytochrome P450 enzymes. It has been documented to interact with other drugs metabolized by CYP1A2 and CYP3A4, potentially leading to altered pharmacokinetics when co-administered with these substances . Understanding these interactions is crucial for assessing safety profiles in clinical settings.

Several compounds share structural similarities with 4-cyclopropylnaphthalen-1-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Cyclopropylnaphthalen-1-amine1533519-92-40.97
4-Cyclopropylaniline hydrochloride1588440-94-10.89
4-(2-Phenylpropan-2-yl)aniline hydrochloride1416354-38-50.86
4-Cyclobutylnaphthalen-1-amine485402-64-00.86
3-Cyclopropylaniline130523-30-70.86

The uniqueness of 4-cyclopropylnaphthalen-1-amine hydrochloride lies in its specific structural features that confer distinct biological activities and applications compared to these similar compounds. Its role as an intermediate in Lesinurad synthesis further emphasizes its significance in medicinal chemistry.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Modify: 2023-08-15

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